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Introduction
BMS-986339 is an investigational, orally active, non-bile acid agonist of the Farnesoid X

Receptor (FXR).[1][2][3] Developed by Bristol Myers Squibb, this compound is being evaluated

for the treatment of nonalcoholic steatohepatitis (NASH).[2][3] Its mechanism of action centers

on the potent and selective activation of FXR, a nuclear receptor that plays a critical role in bile

acid, lipid, and glucose metabolism.[2] This document provides an in-depth technical guide on

the core mechanism of action of BMS-986339, summarizing key preclinical data and

experimental methodologies.

Core Mechanism of Action: FXR Agonism
The primary mechanism of action of BMS-986339 is the activation of the Farnesoid X

Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the

Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as

FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating

their expression.[2]

FXR is highly expressed in tissues central to metabolic homeostasis, including the liver,

intestine, and kidneys.[2] Its activation by BMS-986339 initiates a cascade of transcriptional

events that influence several physiological pathways:
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Bile Acid Homeostasis: FXR is a master regulator of bile acid synthesis and transport.[2] In

the intestine, activation of FXR by BMS-986339 leads to the increased expression of

Fibroblast Growth Factor 15 (FGF15) in mice, the ortholog of human FGF19.[1][2] FGF15/19

is then secreted into the portal circulation and travels to the liver, where it binds to and

activates the FGF Receptor 4 (FGFR4) complex. This signaling cascade ultimately

suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting

enzyme in bile acid synthesis from cholesterol.[2]

Gene Regulation: In addition to its role in bile acid synthesis, FXR activation modulates the

expression of several other genes involved in metabolism and transport. BMS-986339 has

been shown to induce the expression of the Small Heterodimer Partner (SHP) gene in the

ileum.[1] SHP is another nuclear receptor that acts as a corepressor for several other nuclear

receptors, further contributing to the regulation of metabolic pathways. In vitro studies using

Huh-7 cells have also demonstrated that BMS-986339 can reduce the activation of genes

that express the Bile Salt Export Pump (BSEP).[1]

Anti-fibrotic Effects: Preclinical studies have demonstrated that BMS-986339 possesses

robust anti-fibrotic properties. In a mouse model of cholestatic liver injury induced by bile

duct ligation (BDL), treatment with BMS-986339 resulted in a significant reduction in markers

of fibrosis, including the ratio of hydroxyproline to total protein content and overall collagen

levels.[1][2]

BMS-986339 is characterized by a distinct, context-dependent pharmacological profile that

results in tissue-selective effects in vivo.[2][3] Notably, it demonstrates a differential induction of

Fgf15 in the liver and the ileum.[2][3]

Signaling Pathway

Intestinal Enterocyte
Hepatocyte

BMS-986339 FXR/RXR
activates

FGF15 Gene
induces transcription

FGF15
translates to

FGFR4/β-Klotho

binds and activates

secreted into portal circulation

CYP7A1 Gene
represses transcription

Bile Acids
synthesis of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00165
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.medchemexpress.com/bms-986339.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00165
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00165
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.medchemexpress.com/bms-986339.html
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.medchemexpress.com/bms-986339.html
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.medchemexpress.com/bms-986339.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00165
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00165
https://pubmed.ncbi.nlm.nih.gov/35704802/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00165
https://pubmed.ncbi.nlm.nih.gov/35704802/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: FXR signaling pathway activated by BMS-986339.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of BMS-
986339.

Table 1: In Vitro Activity

Target Assay Type IC50 (µM) Cell Line/System

CYP2C8 Inhibition 8
Human Cytochrome

P450

CYP2C9 Inhibition 13.5
Human Cytochrome

P450

hERG Patch Clamp 4.5 hERG Channel Assay

OATP1B3 Inhibition 1.44 Transporter Assay

BSEP Inhibition 1.5 Transporter Assay

hUGT1A1 Inhibition 4.85 Transporter Assay

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy in Mouse Bile Duct Ligation Model

Dosage (mg/kg, p.o., once daily for 9
days)

Outcome

0.3, 1, 3, 10
Induced Fgf15 and SHP gene expression in the

ileum.

0.3, 1, 3, 10
Decreased the ratio of hydroxyproline to total

protein content.

0.3, 1, 3, 10 Decreased collagen levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b11929565?utm_src=pdf-body-img
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.medchemexpress.com/bms-986339.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from MedchemExpress and the primary publication.[1][2]

Table 3: Pharmacokinetic Profile

Species
Dose
(mg/kg)

Route
Vss
(L/kg)

AUCtotal
(µM•h)

t1/2 (h) Fp.o. (%)

Mouse 1 i.v. 2.2 16.4 16 N/A

Mouse 5 p.o. N/A 56.6 N/A 69

Rat 1 i.v. 5.2 6.6 18 N/A

Rat 2 p.o. N/A 5.8 N/A 40

Data sourced from MedchemExpress.[1]

Experimental Protocols
In Vitro Assays

Gene Expression Analysis in Huh-7 Cells:

Cell Culture: Human hepatoma (Huh-7) cells were cultured under standard conditions.

Treatment: Cells were treated with BMS-986339 at concentrations ranging from 0.1 nM to

10 µM for 24 hours.

Analysis: Following treatment, total RNA was isolated, and the expression levels of target

genes, such as BSEP, were quantified using quantitative real-time polymerase chain

reaction (qRT-PCR).[1]

Cytochrome P450, hERG, and Transporter Inhibition Assays:

Standard, commercially available assays were likely used to determine the IC50 values for

CYP2C8, CYP2C9, hERG, OATP1B3, BSEP, and hUGT1A1. These assays typically

involve incubating the target protein with a known substrate and measuring the effect of

different concentrations of the test compound on the protein's activity.[1]
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In Vivo Studies
Mouse Bile Duct Ligation (BDL) Model:

Animals: Male C57BL/6 mice were used for this study.[1]

Surgical Procedure: A surgical ligation of the common bile duct was performed to induce

cholestasis and subsequent liver fibrosis.[2]

Dosing: One day following the BDL surgery, mice were orally administered BMS-986339
once daily for 9 days at doses of 0.3, 1, 3, and 10 mg/kg.[1][2]

Endpoint Analysis: At the end of the treatment period, liver and ileum tissues were

collected for analysis. Gene expression of Fgf15 and SHP was measured in the ileum.[1]

Liver fibrosis was assessed by quantifying the hydroxyproline content (a major component

of collagen) and total collagen levels.[1]

Pharmacokinetic Studies:

Animals: Male C57BL/6 mice and male Sprague-Dawley rats were used.[1]

Administration: BMS-986339 was administered as a single dose either intravenously (1

mg/kg) or orally (5 mg/kg in mice, 2 mg/kg in rats).[1]

Sample Collection and Analysis: Blood samples were collected at various time points after

administration, and plasma concentrations of BMS-986339 were determined using a

validated analytical method (likely LC-MS/MS). Pharmacokinetic parameters, including

volume of distribution (Vss), area under the curve (AUC), half-life (t1/2), and oral

bioavailability (Fp.o.), were then calculated.[1]

Experimental Workflow
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Caption: Preclinical experimental workflow for BMS-986339.

Conclusion
BMS-986339 is a potent and selective FXR agonist with a differentiated, tissue-selective

profile. Its mechanism of action, centered on the regulation of bile acid homeostasis and the

modulation of metabolic and fibrotic pathways, has shown promise in preclinical models of liver

disease. The data summarized in this document provide a comprehensive overview of the core

pharmacology of BMS-986339 for the scientific and drug development community. Further
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clinical investigation is warranted to fully elucidate its therapeutic potential in NASH and other

metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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